![molecular formula C15H14ClNO3S2 B3035929 4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether CAS No. 338777-93-8](/img/structure/B3035929.png)
4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- 4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether is involved in the synthesis of novel heterocycles, such as pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxides, through reactions with various compounds (Coppo & Fawzi, 1998).
- It has been used in the synthesis of indapamide derivatives, showing pro-apoptotic activity in anticancer research, particularly against melanoma cell lines (Yılmaz et al., 2015).
Antimicrobial Applications
- Related compounds have shown significant antimicrobial activity, particularly against Trichophytons (Nakazumi et al., 1984).
Pharmacological Activity
- Derivatives of this compound have been evaluated for their anti-inflammatory and analgesic activity, with some showing comparable activity to known drugs (Gowda et al., 2011).
- Synthesized compounds have been studied for their antimicrobial activity against various bacterial species, showing promising results in this area (Patel et al., 2011).
Pesticidal Potential
- Tribromomethyl phenyl sulfone derivatives, structurally related to this compound, have been explored as novel potential pesticides (Borys et al., 2012).
Chemical Synthesis and Structural Studies
- The compound and its derivatives have been synthesized and characterized for use in chemical research, providing insights into molecular structure and reactions (Karale et al., 2011).
- Research on its derivatives has contributed to the synthesis of novel benzothiazines and benzothiazepines with potential pharmacological applications (Venkateshwarlu et al., 2012).
Antimicrobial and Pharmacological Screening
- Its derivatives have been synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showing diverse pharmacological potentials (Patel et al., 2009).
- Compounds with potential anticancer activity have been synthesized, showcasing the versatility of this compound in drug discovery (Brzozowski & Kornicka, 1999).
Wirkmechanismus
Target of Action
Related compounds such as 2, 3-dihydro-3-oxo-5h-pyrido [3, 4-b] [1,4] benzothiazine-4-carbonitriles have shown binding affinity forbenzodiazepine receptors .
Mode of Action
It’s worth noting that related compounds have shownanticonvulsant activity , which suggests that they may modulate neuronal excitability via their interaction with benzodiazepine receptors .
Biochemical Pathways
Derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been reported to possess a range of pharmacological activities, includingantimicrobial , antiviral , antihypertensive , antidiabetic , anticancer , AMPA receptor modulators , and KATP channel activators . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented in the available literature. Therefore, it’s challenging to outline its impact on bioavailability. The compound’smolecular weight and chemical structure could influence its pharmacokinetic properties .
Result of Action
Related compounds have shownanticonvulsant activity , suggesting that they may modulate neuronal excitability .
Biochemische Analyse
Biochemical Properties
Benzothiadiazine dioxides, the class to which this compound belongs, are known to interact with various enzymes and proteins
Cellular Effects
Related compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
7-chloro-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c1-20-12-3-5-13(6-4-12)22(18,19)17-8-9-21-15-10-11(16)2-7-14(15)17/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGZBMHBIABDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCSC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152019 | |
| Record name | 7-Chloro-3,4-dihydro-4-[(4-methoxyphenyl)sulfonyl]-2H-1,4-benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338777-93-8 | |
| Record name | 7-Chloro-3,4-dihydro-4-[(4-methoxyphenyl)sulfonyl]-2H-1,4-benzothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338777-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3,4-dihydro-4-[(4-methoxyphenyl)sulfonyl]-2H-1,4-benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B3035846.png)
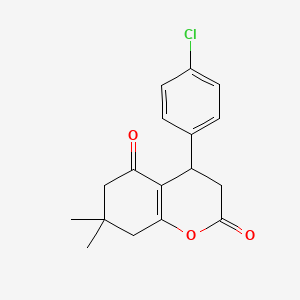
![3-anilinothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3035848.png)

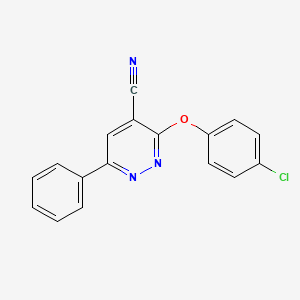
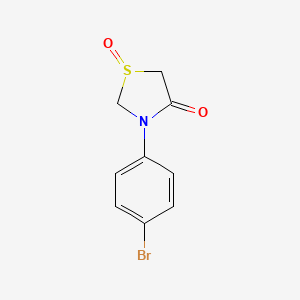
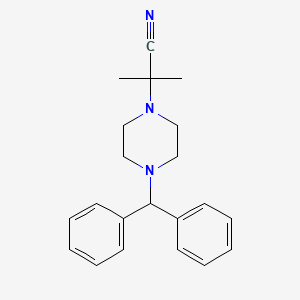
![3-[(E)-2-(dimethylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B3035858.png)

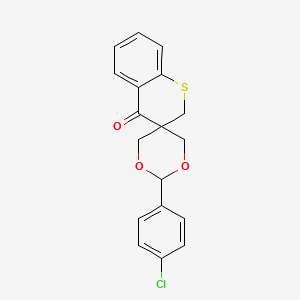
![2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]benzenecarbohydrazide](/img/structure/B3035865.png)
![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B3035866.png)
![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B3035867.png)
